N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide
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Overview
Description
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole ring substituted with dimethoxy groups and a benzamide moiety with a methylthio substituent, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups are introduced via electrophilic aromatic substitution reactions using methoxy reagents such as dimethyl sulfate or methanol in the presence of a catalyst.
Attachment of the Benzamide Moiety: The benzamide moiety is attached through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methyl iodide or dimethyl disulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, leading to amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand the interaction of benzothiazole derivatives with enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide involves its interaction with molecular targets such as enzymes, receptors, and DNA. The benzothiazole ring can intercalate with DNA, disrupting its function, while the benzamide moiety can form hydrogen bonds with protein targets, inhibiting their activity. The dimethoxy and methylthio groups enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Methoxybenzo[d]thiazol-2-yl)benzamide
- N-(5-Methylbenzo[d]thiazol-2-yl)benzamide
- N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)benzamide
Uniqueness
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is unique due to the presence of both dimethoxy and methylthio groups, which confer distinct chemical and biological properties. These substituents enhance its solubility, reactivity, and ability to interact with biological targets compared to similar compounds that lack these groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-21-13-8-12-15(9-14(13)22-2)24-17(18-12)19-16(20)10-4-6-11(23-3)7-5-10/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFLGSCVSFLIFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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